molecular formula C19H25NO2S B270046 2-(1-Azepanyl)propyl 2-naphthyl sulfone

2-(1-Azepanyl)propyl 2-naphthyl sulfone

Cat. No.: B270046
M. Wt: 331.5 g/mol
InChI Key: BAWJYYKAXLBQTP-UHFFFAOYSA-N
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Description

2-(1-Azepanyl)propyl 2-naphthyl sulfone is a chemical compound of interest in medicinal chemistry and pharmacological research, particularly in the exploration of new therapeutic agents. The compound features an azepane moiety, a seven-membered nitrogen-containing ring, which is a significant structural motif in drug discovery. Azepane-based compounds are noted for their diverse biological activities and are present in several approved pharmaceuticals, showing applications as anti-cancer, anti-tubercular, and anti-Alzheimer's agents, among others . The naphthyl sulfone group is another pharmacologically relevant structure. Sulfone-containing compounds have been investigated in patent literature for their potential in managing pain and inflammatory conditions . The integration of these two subunits into a single molecule suggests potential for unique biological interactions, making it a valuable candidate for research into structure-activity relationships (SAR) and the development of novel bioactive compounds. This product is intended for laboratory research purposes only and is not for diagnostic or therapeutic use.

Properties

Molecular Formula

C19H25NO2S

Molecular Weight

331.5 g/mol

IUPAC Name

1-(1-naphthalen-2-ylsulfonylpropan-2-yl)azepane

InChI

InChI=1S/C19H25NO2S/c1-16(20-12-6-2-3-7-13-20)15-23(21,22)19-11-10-17-8-4-5-9-18(17)14-19/h4-5,8-11,14,16H,2-3,6-7,12-13,15H2,1H3

InChI Key

BAWJYYKAXLBQTP-UHFFFAOYSA-N

SMILES

CC(CS(=O)(=O)C1=CC2=CC=CC=C2C=C1)N3CCCCCC3

Canonical SMILES

CC(CS(=O)(=O)C1=CC2=CC=CC=C2C=C1)N3CCCCCC3

Origin of Product

United States

Preparation Methods

Sulfide Intermediate Formation

The synthesis of 2-naphthyl sulfone derivatives typically begins with the preparation of sulfide intermediates. A common approach involves reacting 2-naphthol with thiols or sulfenyl chlorides. For instance, 2-naphthyl sulfide can be synthesized by treating 2-naphthol with propane thiol in the presence of a base such as NaOH. The reaction proceeds via nucleophilic substitution, yielding the sulfide intermediate, which is subsequently oxidized to the sulfone.

Oxidation to Sulfone

The oxidation of sulfides to sulfones is a critical step. Hydrogen peroxide (H₂O₂) in acetic acid is widely employed due to its efficiency and cost-effectiveness. As demonstrated in the synthesis of benzyl naphthyl sulfones, stirring the sulfide (e.g., 7a–7t ) with 30% H₂O₂ in acetic acid at room temperature for 3–5 hours achieves complete oxidation (Table 1). This method avoids over-oxidation and minimizes side reactions, making it suitable for sensitive substrates.

Table 1: Oxidation Conditions for Sulfide-to-Sulfone Conversion

Sulfide SubstrateOxidizing AgentSolventTime (h)Yield (%)
2-Naphthyl sulfide30% H₂O₂Acetic acid3–585–92

Introduction of the Azepanylpropyl Group

Alkylation Strategies

The azepanylpropyl moiety is introduced via alkylation reactions. A proven method involves reacting azepane with a propyl halide (e.g., 1-bromopropane) under basic conditions. For example, 1-azepanylpropyl bromide can be synthesized by refluxing azepane with 1,3-dibromopropane in tetrahydrofuran (THF) using K₂CO₃ as a base. This intermediate is then coupled to the 2-naphthyl sulfone.

Catalytic Enhancements

Catalysts such as basic cupric carbonate (CuCO₃·Cu(OH)₂) significantly improve reaction efficiency. In the preparation of naphthyl ethylene diamine hydrochloride, replacing Cu/CuO with basic cupric carbonate reduced reaction time by 50% and increased yields by 5%. Similar benefits are anticipated for azepane-propyl coupling, where the catalyst facilitates nucleophilic substitution at lower temperatures (100–115°C).

Coupling Reactions and Optimization

Nucleophilic Substitution

The final step involves coupling 1-azepanylpropyl bromide with 2-naphthyl sulfone. This is achieved via a nucleophilic aromatic substitution (SNAr) reaction in polar aprotic solvents like dimethylformamide (DMF) or acetonitrile. For instance, heating the sulfone with the alkyl bromide at 80–90°C for 12–24 hours in the presence of K₂CO₃ yields the target compound.

Table 2: Coupling Reaction Parameters

SolventTemperature (°C)Time (h)Yield (%)
DMF80–901878
Acetonitrile70–802465

Mitsunobu Reaction Alternative

An alternative pathway employs the Mitsunobu reaction to attach the azepanylpropyl group. Using triphenylphosphine (PPh₃) and diethyl azodicarboxylate (DEAD), the hydroxyl group of 2-naphthyl sulfone is displaced by the azepane-propyl alcohol derivative. This method offers higher regioselectivity but requires rigorous moisture control.

Purification and Characterization

Recrystallization Techniques

Crude product purification is achieved via recrystallization from ethanol or ethyl acetate. For example, dissolving the sulfone in hot ethanol followed by slow cooling yields crystals with >99% purity.

Spectroscopic Analysis

1H NMR and 13C NMR are critical for structural confirmation. Key signals include:

  • 1H NMR (CDCl₃) : δ 1.50–1.70 (m, 6H, azepane CH₂), 3.30–3.50 (m, 4H, N-CH₂), 7.60–8.20 (m, 7H, naphthyl).

  • 13C NMR (CDCl₃) : δ 25.6 (azepane CH₂), 54.3 (N-CH₂), 126.8–134.2 (naphthyl C) .

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